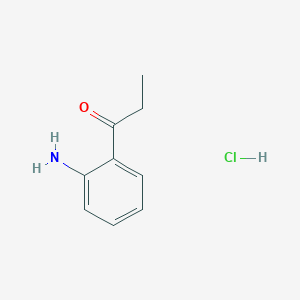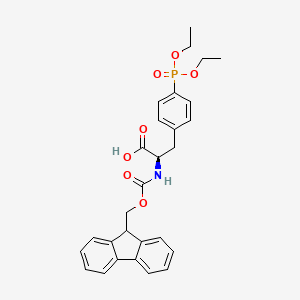
(2R)-3-(4-diethoxyphosphorylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-4-diethylphosphomethyl-D-phenylalanine is a synthetic compound with the molecular formula C29H32NO7P and a molecular weight of 537.54 g/mol . It is primarily used in the field of peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-diethylphosphomethyl-D-phenylalanine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diethyl phosphite .
Industrial Production Methods
Industrial production of Fmoc-4-diethylphosphomethyl-D-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Fmoc-4-diethylphosphomethyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the diethylphosphomethyl group to other phosphorous-containing groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Bases like piperidine are commonly used to remove the Fmoc group.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphorous compounds, and deprotected amino acids .
科学的研究の応用
Chemistry
In chemistry, Fmoc-4-diethylphosphomethyl-D-phenylalanine is used as a building block in the synthesis of complex peptides and proteins.
Biology
In biological research, the compound is used to create phosphopeptides, which are important in the study of protein phosphorylation and signal transduction pathways .
Medicine
In medicine, Fmoc-4-diethylphosphomethyl-D-phenylalanine is used in the development of peptide-based drugs. Its ability to introduce phosphorous groups into peptides can enhance the stability and bioavailability of therapeutic peptides .
Industry
In the industrial sector, the compound is used in the production of specialized peptides for various applications, including enzyme inhibitors and diagnostic agents .
作用機序
The mechanism of action of Fmoc-4-diethylphosphomethyl-D-phenylalanine involves its incorporation into peptides, where it can mimic natural phosphorylation sites. This allows researchers to study the effects of phosphorylation on protein function and interactions. The compound targets specific amino acid residues and pathways involved in phosphorylation, providing insights into cellular signaling mechanisms .
類似化合物との比較
Similar Compounds
- Fmoc-4-phosphomethyl-D-phenylalanine
- Fmoc-4-methylphosphomethyl-D-phenylalanine
- Fmoc-4-ethylphosphomethyl-D-phenylalanine
Uniqueness
Fmoc-4-diethylphosphomethyl-D-phenylalanine is unique due to the presence of two ethyl groups attached to the phosphorous atom. This structural feature enhances its stability and reactivity compared to similar compounds, making it a valuable tool in peptide synthesis and research .
特性
分子式 |
C28H30NO7P |
|---|---|
分子量 |
523.5 g/mol |
IUPAC名 |
(2R)-3-(4-diethoxyphosphorylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H30NO7P/c1-3-35-37(33,36-4-2)20-15-13-19(14-16-20)17-26(27(30)31)29-28(32)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,3-4,17-18H2,1-2H3,(H,29,32)(H,30,31)/t26-/m1/s1 |
InChIキー |
ZLKINTPTJROFDS-AREMUKBSSA-N |
異性体SMILES |
CCOP(=O)(C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC |
正規SMILES |
CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


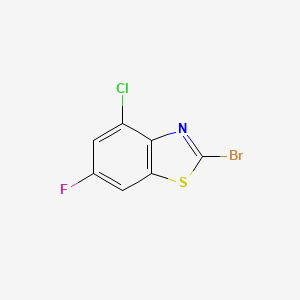
![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)
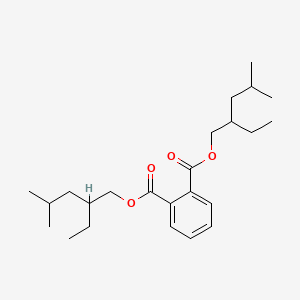
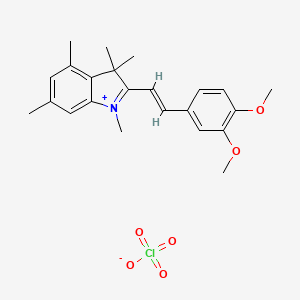

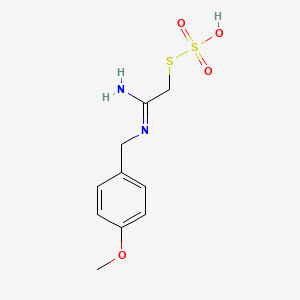

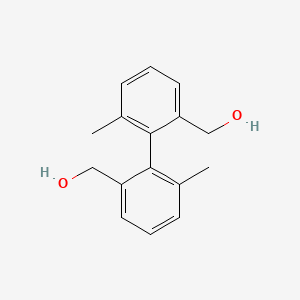
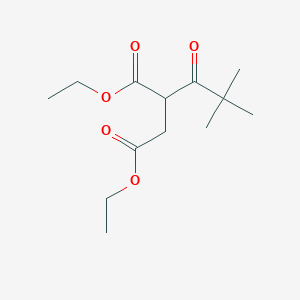

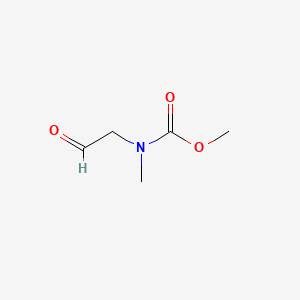
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)
![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)
